2-Chloro-6,7-dimethylquinoline-3-carbaldehyde
Overview
Description
2-Chloro-6,7-dimethylquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H10ClNO and a molecular weight of 219.67 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde typically involves the chlorination of 6,7-dimethylquinoline followed by formylation. The reaction conditions often include the use of chlorinating agents such as phosphorus oxychloride (POCl3) and formylating agents like dimethylformamide (DMF) under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and formylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products:
Oxidation: 2-Chloro-6,7-dimethylquinoline-3-carboxylic acid.
Reduction: 2-Chloro-6,7-dimethylquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6,7-dimethylquinoline-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-Chloro-5,7-dimethylquinoline-3-carbaldehyde
- 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde
- 2-Chloro-6-ethoxyquinoline-3-carbaldehyde
Comparison: Compared to its analogs, 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde is unique due to the specific positioning of the methyl groups on the quinoline ringFor instance, the presence of methyl groups at the 6 and 7 positions may enhance its lipophilicity and membrane permeability, making it more effective in certain biological contexts .
Biological Activity
2-Chloro-6,7-dimethylquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, anticancer, and antimalarial properties, along with its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : CHClN\O
- Molecular Weight : 207.65 g/mol
- Chemical Structure :
- Contains a chloro group at position 2 and dimethyl groups at positions 6 and 7 of the quinoline ring.
- The presence of an aldehyde functional group at position 3 enhances its reactivity.
Antibacterial Activity
This compound exhibits notable antibacterial properties against various pathogens. Research indicates that it is effective against:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus spizizenii
- Gram-negative bacteria : Escherichia coli
In vitro studies have shown that the compound can inhibit bacterial growth, making it a candidate for developing new antibacterial agents .
Antifungal Activity
The compound also demonstrates antifungal activity against several strains, including:
- Aspergillus niger
- Aspergillus brasiliensis
- Curvularia lunata
These activities suggest its potential use in treating fungal infections .
Anticancer Properties
Research has highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing significant cytotoxic effects. The mechanisms include:
- Inhibition of cell proliferation.
- Induction of apoptosis in cancer cells.
In particular, studies have indicated that the compound can effectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Antimalarial Activity
The compound has also been investigated for its antimalarial properties. It acts on the malaria parasite by inhibiting critical enzymatic pathways necessary for its survival. In vitro studies show that it exhibits activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum with high selectivity indices .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways involved in cell growth and apoptosis.
- Halogen Bonding : The chlorine atom may enhance binding affinity to biological targets through halogen bonding interactions .
Case Studies
- Antibacterial Study :
- Anticancer Evaluation :
- Antimalarial Research :
Comparative Analysis with Related Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
2-Chloro-6,8-dimethylquinoline-3-carbaldehyde | Similar chlorine substitution but different methyl pattern | Moderate antibacterial activity |
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde | Contains methoxy groups | Reduced cytotoxicity compared to parent compound |
2-Chloro-6,8-dimethylquinoline-3-carboxylic acid | Carboxylic acid instead of aldehyde | Limited biological activity |
This comparative analysis illustrates how structural variations influence biological activities.
Properties
IUPAC Name |
2-chloro-6,7-dimethylquinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKMNOLGKUJUSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94856-39-0 | |
Record name | 94856-39-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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